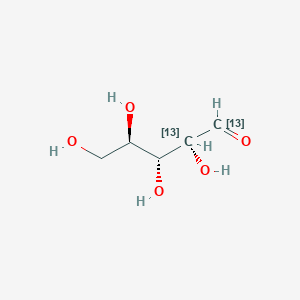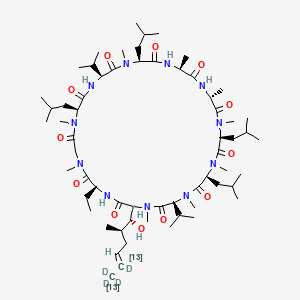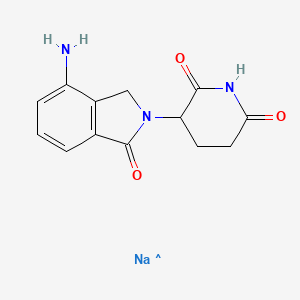
D-Ribose-1,2-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Ribose-1,2-13C2 is a stable isotope-labeled compound of D-Ribose, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Ribose-1,2-13C2 typically involves the incorporation of carbon-13 into the ribose molecule. One common method is the chemical synthesis starting from labeled precursors. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the incorporation of the carbon-13 isotope at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes fermentation or chemical synthesis, followed by purification steps to isolate the labeled compound. The production must adhere to stringent quality control measures to ensure the isotopic purity and chemical integrity of the product .
化学反応の分析
Types of Reactions: D-Ribose-1,2-13C2 undergoes various chemical reactions, including:
Oxidation: Conversion to ribonic acid derivatives.
Reduction: Formation of reduced sugar alcohols.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like nitric acid or bromine water under controlled conditions.
Reduction: Utilizes reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Employs reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products:
Oxidation: Ribonic acid derivatives.
Reduction: Ribitol.
Substitution: Various substituted ribose derivatives.
科学的研究の応用
D-Ribose-1,2-13C2 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and biochemical processes. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the fate of ribose in various biochemical pathways.
Biology: Helps in studying the role of ribose in nucleic acid synthesis and energy metabolism.
Medicine: Investigates the effects of ribose supplementation in conditions like chronic fatigue syndrome and cardiac energy metabolism.
Industry: Utilized in the development of new pharmaceuticals and metabolic therapies.
作用機序
The mechanism of action of D-Ribose-1,2-13C2 involves its incorporation into metabolic pathways where ribose is a key component. As a sugar moiety of adenosine triphosphate (ATP), it plays a crucial role in energy production. The labeled carbon atoms allow researchers to trace its metabolic fate and understand the biochemical transformations it undergoes. The compound is also involved in protein glycation, inducing inflammation through the receptor for advanced glycation end-products (RAGE)-dependent pathway .
類似化合物との比較
- D-Ribose-1-13C
- D-Ribose-2-13C
- D-Ribose-2,3,4,5-13C4
- D-Glucose-1,2-13C2
Comparison: D-Ribose-1,2-13C2 is unique due to the specific labeling of carbon atoms at positions 1 and 2, which provides distinct advantages in tracing metabolic pathways compared to other isotopically labeled ribose compounds. This specific labeling allows for more precise studies of the initial steps of ribose metabolism and its incorporation into nucleotides and nucleic acids .
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
152.12 g/mol |
IUPAC名 |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1,3+1 |
InChIキー |
PYMYPHUHKUWMLA-TYMGBKNMSA-N |
異性体SMILES |
C([C@H]([C@H]([13C@H]([13CH]=O)O)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















